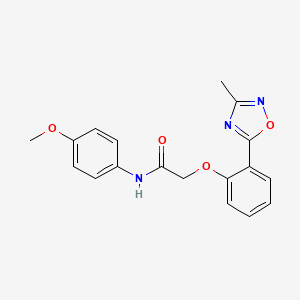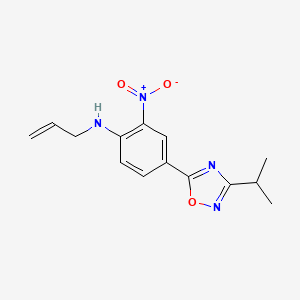
N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as AINA, is a chemical compound that has gained significant attention in the field of scientific research. AINA is an organic compound that belongs to the family of nitroanilines, which are extensively used in various industries.
Mecanismo De Acción
AINA is known to exhibit a unique mechanism of action, which involves the formation of charge transfer complexes with electron acceptors. The electron acceptors can be inorganic or organic compounds, and the charge transfer complex formation results in the modulation of the electronic properties of the acceptor. AINA has been found to be an effective electron donor, and its charge transfer properties have been extensively studied for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of AINA have been studied in vitro and in vivo. AINA has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. AINA has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of AINA is its excellent charge transport properties, which make it a promising material for use in electronic devices. AINA is also relatively easy to synthesize, making it accessible for use in various research applications. However, AINA has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on AINA. One potential direction is the use of AINA in the development of organic photovoltaics (OPVs). AINA has been found to exhibit good charge transport properties and high electron affinity, making it a promising material for use in OPVs. Another potential direction is the use of AINA in the development of biosensors. AINA-based biosensors have shown excellent sensitivity and selectivity, making them attractive for use in various applications such as environmental monitoring and medical diagnostics.
Conclusion
In conclusion, AINA is a promising organic compound that has gained significant attention in the field of scientific research. AINA has excellent charge transport properties, making it a potential candidate for use in various electronic devices. AINA has also been found to exhibit anticancer and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases. The future directions for research on AINA are promising, and further studies are needed to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of AINA involves the reaction of 4-amino-2-nitroaniline with 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of allyl bromide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is AINA, which is a yellow crystalline solid.
Aplicaciones Científicas De Investigación
AINA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of AINA is in the field of organic electronics. AINA has been found to exhibit excellent charge transport properties, making it a promising material for use in organic field-effect transistors (OFETs). AINA-based OFETs have shown high mobility, low operating voltage, and good stability, making them attractive for use in various electronic devices.
Propiedades
IUPAC Name |
2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h4-6,8-9,15H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZFGLYLROCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

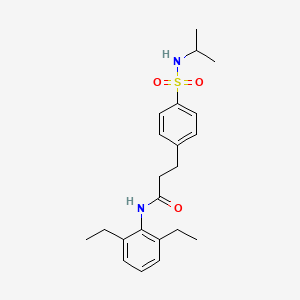
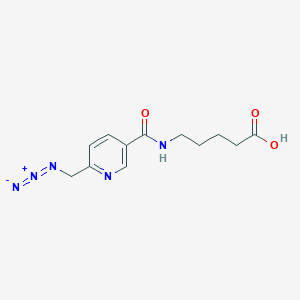
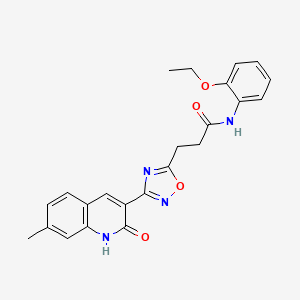



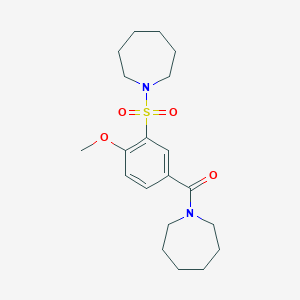
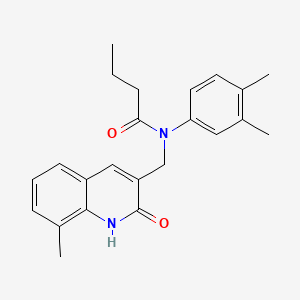
![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7689945.png)

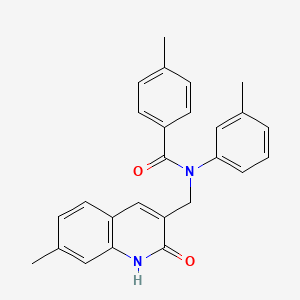
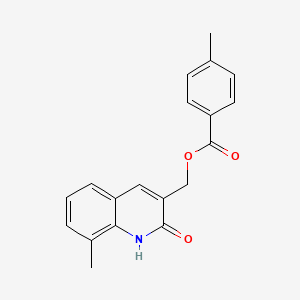
![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)
